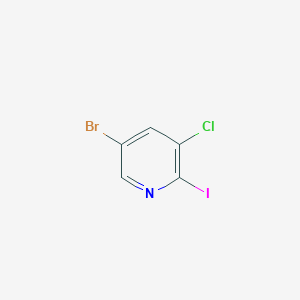

![molecular formula C8H18N2O3 B6153336 tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate CAS No. 853944-08-8](/img/structure/B6153336.png)

tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate

Übersicht

Beschreibung

Tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate is a chemical compound with the CAS Number: 80312-74-9 . It has a molecular weight of 190.24 . The compound is a solid substance and is stored at a temperature of 4°C . The IUPAC name for this compound is tert-butyl (2S)-2-amino-3-hydroxypropylcarbamate .

Molecular Structure Analysis

The InChI code for tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate is 1S/C8H18N2O3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

While specific chemical reactions involving tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate are not available, the Boc group in the compound is known to be stable towards most nucleophiles and bases . The Boc group can be removed under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

Tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate is a solid substance . It has a melting point of 61-64°C . The compound is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Development of Self-Healing Polyurethanes

(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate: is utilized in the synthesis of cross-linked polyurethanes with dynamic phenol-carbamate bonds. These materials exhibit remarkable self-healing properties and recyclability, making them suitable for applications where material longevity and sustainability are crucial .

Antibacterial and Fungistatic Agents

Derivatives of this compound have been synthesized and shown to possess significant antibacterial and fungistatic activities. This makes them potential candidates for the development of new antimicrobial agents that could be used in medical and agricultural settings to combat resistant strains of bacteria and fungi .

Protistocidal Applications

The compound’s derivatives have also demonstrated high protistocidal activity, outperforming standard drugs like toltrazuril. This suggests potential use in the treatment of diseases caused by protists, offering an alternative to current therapies .

Synthesis of Pyrrolo[2,3-d]pyrimidines

A novel synthetic route involving (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate leads to the production of pyrrolo[2,3-d]pyrimidines. These compounds are promising reagents for pharmaceuticals and could lead to the development of new drugs with various therapeutic applications .

Dynamic Covalent Network Regulation

The compound plays a role in regulating the rearrangement kinetics of dynamic covalent networks. This is particularly important in the design of materials with tailored mechanical properties and thermal stability, which can be used in a range of industrial applications .

Industrial Chemical Feedstocks

Due to its versatile chemical structure, (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate can be used to synthesize industrial chemical feedstocks. These feedstocks are essential for producing a variety of materials, including plastics, resins, and other polymers, which are foundational to modern manufacturing processes .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate are likely to be GABA B receptors . These receptors play a crucial role in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Mode of Action

This compound interacts with its targets by binding to the receptors and exerting agonist, partial agonist, or antagonist activity . This interaction results in changes in the function of the receptors, which can lead to alterations in the cellular processes they regulate .

Biochemical Pathways

The compound affects the gabaergic system, which is associated with a variety of diseases . It interferes with the release of many neurotransmitters, such as dopamine, acetylcholine, and 5-hydroxytryptamine (5-HT), via different mechanisms . The downstream effects of these interactions can include changes in neurological and psychiatric disorders, such as epilepsy, schizophrenia, anxiety, depression, autism spectrum disorder, stroke, drug addiction, and neurodegenerative disorders .

Pharmacokinetics

Similar compounds have been shown to have high hydrophilicity and high aqueous solubility , which can impact their bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific target and the nature of the interaction. For example, in the case of GABA B receptors, the compound’s action can lead to changes in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity can be affected by the presence of other molecules in the environment, such as other neurotransmitters or enzymes . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNOKWJGNPKUSE-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate | |

CAS RN |

853944-08-8 | |

| Record name | tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans](/img/no-structure.png)